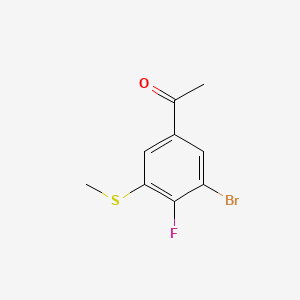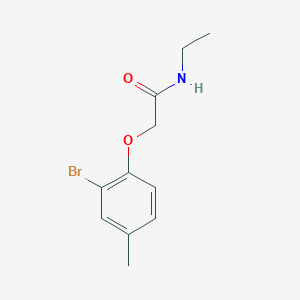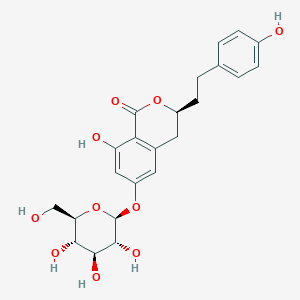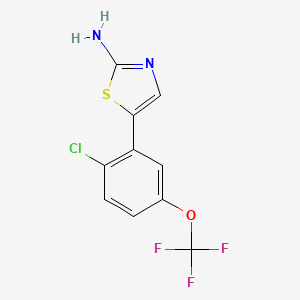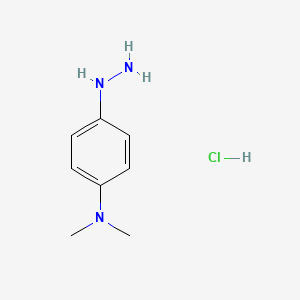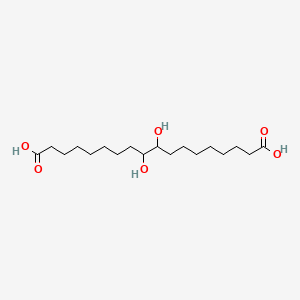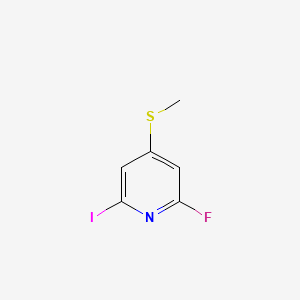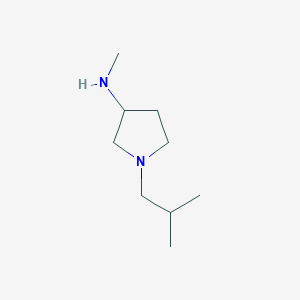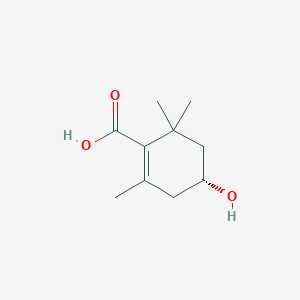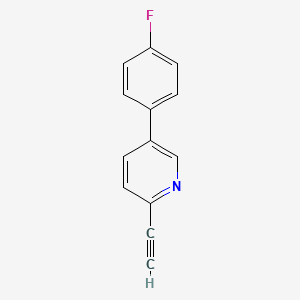
2-Ethynyl-5-(4-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-(4-fluorophenyl)pyridine is a compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(4-fluorophenyl)pyridine typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and fused ring systems.
Scientific Research Applications
2-Ethynyl-5-(4-fluorophenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The ethynyl group can also participate in interactions with enzymes and receptors, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethynyl-5-(4-fluorophenyl)pyridine include other fluorinated pyridines, such as:
- 2-Fluoro-5-(2-(3-fluorophenyl)ethynyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(2-Fluorophenyl)pyridine
Uniqueness
This compound is unique due to the specific positioning of the ethynyl and fluorophenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1196153-45-3 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-ethynyl-5-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C13H8FN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H |
InChI Key |
WTHIAPMRLPCZHC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)

